molecular formula C6H8N2 B158447 2-Amino-6-methylpyridine CAS No. 1824-81-3

2-Amino-6-methylpyridine

Cat. No. B158447
CAS RN: 1824-81-3
M. Wt: 108.14 g/mol
InChI Key: QUXLCYFNVNNRBE-UHFFFAOYSA-N
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Description

2-Amino-6-methylpyridine (also known as 6-methylpyridin-2-amine or 2-Amino-6-picoline) is a chemical compound with the molecular formula C6H8N2 . It is used in various chemical reactions, particularly in the synthesis of other compounds .


Synthesis Analysis

One of the methods for synthesizing 2-Amino-6-methylpyridine involves the catalytic asymmetric addition of an amine N–H bond across internal alkenes . This method is particularly important because amines, especially chiral amines, are prevalent substructures in a wide range of natural products and drugs .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-methylpyridine consists of a pyridine ring with an amino group at the 2nd position and a methyl group at the 6th position . The molecular weight of this compound is 108.14 g/mol .


Chemical Reactions Analysis

2-Amino-6-methylpyridine can undergo various chemical reactions. For instance, it can participate in the hydroamination of alkenes, which is a fundamental organic transformation that creates an alkylamine from two abundant chemical feedstocks, alkenes and amines .


Physical And Chemical Properties Analysis

2-Amino-6-methylpyridine is a solid at room temperature . More detailed physical and chemical properties may depend on the specific conditions and can be determined through further experimental studies.

Scientific Research Applications

Pharmaceutical Intermediates

2-Amino-6-methylpyridine serves as a crucial organic intermediate in the pharmaceutical industry. It is used in the synthesis of nerve growth factor receptor TrkA inhibitor 2-amino-5-(thioaryl)thiazole, which exhibits anti-proliferation effects on tumors. Additionally, it acts as a precursor for the synthesis of erythromycin derivatives and nalidixic acid, highlighting its significance in developing therapeutic agents .

Crystal Growth Studies

This compound is utilized in crystal growth research, where its solubility behavior and structural parameters are of interest. For instance, 2-amino-6-methylpyridinium p-chlorobenzoate dihydrate crystals have been grown using the slow evaporation method, with their structural parameters confirmed by X-ray diffraction techniques .

Nonlinear Optical Materials

The synthesis and growth of 2-amino-6-methylpyridinium-based single crystals are explored for their nonlinear optical properties. These properties are crucial for applications in photonics and optoelectronics .

Catalytic and Photochemical Applications

Pyridine-based compounds like 2-amino-6-methylpyridine are integral to various catalytic and photochemical applications. Their ability to form complexes with other molecules makes them valuable in this field .

Controlled Drug Delivery Systems

Innovative applications such as self-healing gelatin-based shape memory hydrogels utilize this compound for controlled delivery systems. These systems can be used for targeted drug delivery, enhancing the efficacy of treatments .

Research and Fine Chemistry

Beyond its industrial applications, 2-amino-6-methylpyridine is also employed for laboratory analysis, research purposes, and fine chemical synthesis, demonstrating its versatility across different scientific domains .

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling 2-Amino-6-methylpyridine. Detailed safety and hazard information can be found in the compound’s Material Safety Data Sheet .

Future Directions

Future research on 2-Amino-6-methylpyridine could focus on exploring its potential applications in various fields, such as pharmaceuticals and materials science. Additionally, new methods for its synthesis and reactions could be developed to improve efficiency and selectivity .

properties

IUPAC Name

6-methylpyridin-2-amine
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InChI

InChI=1S/C6H8N2/c1-5-3-2-4-6(7)8-5/h2-4H,1H3,(H2,7,8)
Source PubChem
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InChI Key

QUXLCYFNVNNRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
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DSSTOX Substance ID

DTXSID0044860
Record name 6-Methylpyridin-2-amine
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Molecular Weight

108.14 g/mol
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Product Name

2-Amino-6-methylpyridine

CAS RN

1824-81-3
Record name 2-Amino-6-methylpyridine
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Record name 2-Amino-6-methylpyridine
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Record name 2-Amino-6-methylpyridine
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Record name 2-Pyridinamine, 6-methyl-
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Record name 6-Methylpyridin-2-amine
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Record name 6-methyl-2-pyridylamine
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Record name 2-AMINO-6-METHYLPYRIDINE
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Synthesis routes and methods

Procedure details

The intermediate 2-amino-6-methylpyridine is prepared as follows: To a solution of 68 g. (0.63 mole) of 2-amino-6-methylpyridine in about 500 ml. of glacial acetic acid, cooled to 10°-15° C., is added a mixture of 170.2 g. (2.1 moles) of sodium thiocyanate suspended in about 570 ml. of glacial acetic acid. A solution containing 30.5 ml. of bromine in about 60 ml. of glacial acetic acid is then added, and the mixture is stirred at 10°-15° C. for 1 hour and then at 75°-80° C. for 1/2 hour. The solution is filtered, and the solvent is removed from the filtrate under reduced pressure. The residue is recrystallized from isopropyl alcohol containing activated charcoal. The 2-amino-5-methylthiazolo[4,5-b]pyridine thus obtained melts at 150°-160° C. The product is hydrolyzed by refluxing 8 g. of the material in 120 ml. of 20 percent aqueous sodium hydroxide solution for 6 hours. The resulting cloudy solution is filtered, and the filtrate is acidified and reduced to dryness. The residue is extracted with hot ligroin to yield 2-amino-6-methyl-3-pyridinethiol, melting at 133°-138° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-amino-6-methylpyridine?

A1: The molecular formula of 2-amino-6-methylpyridine is C6H8N2, and its molecular weight is 108.14 g/mol.

Q2: Which spectroscopic techniques are commonly employed to characterize 2-amino-6-methylpyridine?

A2: Researchers frequently utilize spectroscopic methods such as Fourier-transform infrared spectroscopy (FT-IR) [, , , , , , , ], nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR) [, , , , , , , , ], and ultraviolet-visible spectroscopy (UV-Vis) [, , , , , , , ] to characterize 2-amino-6-methylpyridine and its derivatives. These techniques provide valuable insights into the compound's structure, bonding, and electronic properties.

Q3: What is known about the stability and compatibility of 2-amino-6-methylpyridine under various conditions?

A3: 2-Amino-6-methylpyridine exhibits stability across a range of conditions. It can be successfully incorporated into various materials, including polymers and metal complexes [, , , , , , , , ].

Q4: Has 2-amino-6-methylpyridine demonstrated any catalytic properties in chemical reactions?

A4: Yes, 2-amino-6-methylpyridine serves as a supporting ligand in various ruthenium carbonyl cluster complexes that exhibit catalytic activity in hydrogenation reactions [, , , , ]. Notably, these complexes have been shown to catalyze the hydrogenation of alkynes, such as diphenylacetylene, under relatively mild conditions.

Q5: What is the role of 2-amino-6-methylpyridine in these ruthenium carbonyl cluster complexes?

A5: In these complexes, 2-amino-6-methylpyridine typically acts as a face-capping ligand, coordinating to multiple ruthenium atoms through its nitrogen atoms [, , , , ]. This coordination mode contributes to the stability and reactivity of the cluster complexes, influencing their catalytic properties.

Q6: Have computational chemistry methods been employed to study 2-amino-6-methylpyridine?

A6: Yes, density functional theory (DFT) calculations have been utilized to investigate various aspects of 2-amino-6-methylpyridine, including its optimized structure, vibrational frequencies, NMR chemical shifts, and UV-Vis absorption spectra [, ]. These calculations provide valuable insights into the electronic structure, bonding characteristics, and spectroscopic properties of the compound.

Q7: How do modifications to the structure of 2-amino-6-methylpyridine influence its activity and properties?

A7: Research suggests that the position and nature of substituents on the pyridine ring can significantly impact the compound's coordination behavior, complex stability, and catalytic activity [, , , , , ]. For example, the presence of methyl groups at specific positions can influence the compound's reactivity towards electrophiles and its ability to form stable metal complexes.

Q8: What analytical methods are commonly employed for the determination of 2-amino-6-methylpyridine in various matrices?

A8: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been successfully applied for the quantification of 2-amino-6-methylpyridine in complex mixtures, such as fermentation broth []. This method offers good sensitivity, selectivity, and reproducibility for the analysis of this compound.

Q9: Are there any other notable research areas involving 2-amino-6-methylpyridine?

A9: 2-Amino-6-methylpyridine and its derivatives have been explored in various other research areas, including:

  • Crystal Engineering: Researchers have investigated the ability of 2-amino-6-methylpyridine to form co-crystals with other molecules, such as 4-nitrophenol []. These studies provide insights into intermolecular interactions and crystal packing.
  • Synthesis of Heterocycles: This compound serves as a valuable building block for synthesizing a diverse range of heterocyclic compounds, including thiazolidin-4-ones and 1,8-naphthyridines [, ]. These heterocycles hold potential applications in medicinal chemistry and materials science.

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